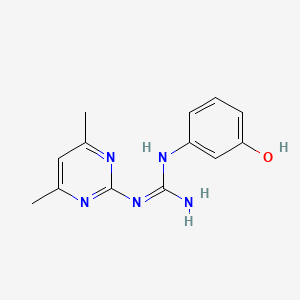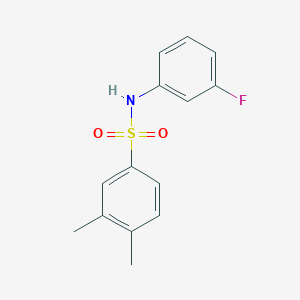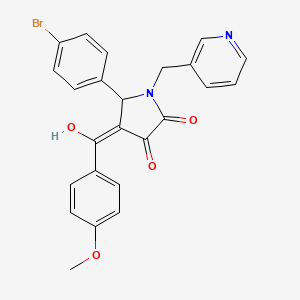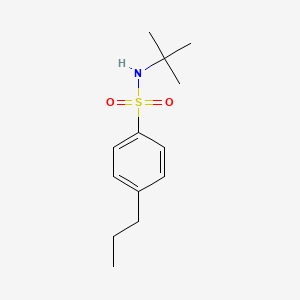
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine, also known as MRS2500, is a selective antagonist of P2Y1 receptors. P2Y1 receptors are a type of G protein-coupled receptor that is activated by extracellular nucleotides such as ATP, ADP, and UTP. MRS2500 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular disorders, cancer, and neurological disorders.
Mecanismo De Acción
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine is a selective antagonist of P2Y1 receptors, which are activated by extracellular nucleotides such as ATP, ADP, and UTP. P2Y1 receptors are widely expressed in various tissues, including platelets, smooth muscle cells, and neurons. By inhibiting P2Y1 receptors, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine can block the downstream signaling pathways that are activated by extracellular nucleotides, leading to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine are mainly mediated by its inhibition of P2Y1 receptors. In platelets, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine can inhibit platelet aggregation and reduce thrombus formation, leading to its potential therapeutic application in cardiovascular disorders. In cancer cells, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine can inhibit the proliferation and migration of cancer cells, leading to its potential therapeutic application in cancer treatment. In neurons, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine can have neuroprotective effects and improve cognitive function, leading to its potential therapeutic application in neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine has several advantages and limitations for lab experiments. One advantage is its selectivity for P2Y1 receptors, which allows for specific targeting of this receptor subtype. Another advantage is its potential therapeutic application in various diseases, which makes it a valuable tool for studying disease mechanisms and developing new therapies. One limitation is its relatively low potency, which may require higher concentrations for effective inhibition of P2Y1 receptors. Another limitation is its potential off-target effects, which may affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine. One direction is the development of more potent and selective P2Y1 receptor antagonists, which may have improved therapeutic efficacy and fewer off-target effects. Another direction is the investigation of the role of P2Y1 receptors in various diseases, which may lead to the identification of new therapeutic targets. Finally, the investigation of the mechanism of action of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine may lead to the development of new drugs that target the same or related pathways.
Métodos De Síntesis
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine can be synthesized using a multi-step process. The first step involves the synthesis of 3-hydroxyphenylacetic acid, which is then reacted with ethyl carbamate to form ethyl N-(3-hydroxyphenyl) carbamate. The resulting compound is then reacted with 4,6-dimethyl-2-chloropyrimidine to form N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)urea. The final step involves the reaction of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)urea with guanidine hydrochloride to form N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine.
Aplicaciones Científicas De Investigación
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine has been extensively studied for its potential therapeutic applications in various diseases. In cardiovascular disorders, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine has been shown to inhibit platelet aggregation and reduce thrombus formation, making it a potential therapeutic agent for preventing thrombotic events. In cancer, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine has been shown to inhibit the proliferation and migration of cancer cells, making it a potential therapeutic agent for cancer treatment. In neurological disorders, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine has been shown to have neuroprotective effects and improve cognitive function, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease.
Propiedades
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(3-hydroxyphenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O/c1-8-6-9(2)16-13(15-8)18-12(14)17-10-4-3-5-11(19)7-10/h3-7,19H,1-2H3,(H3,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNZOGIWBIJYJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC(=CC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC(=CC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-hydroxyphenyl)guanidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5295555.png)
![2-(4-chlorophenyl)-2-[(4-methoxyphenyl)amino]-1H-indene-1,3(2H)-dione](/img/structure/B5295564.png)
![N-(4-{[4-(dimethylamino)-6-methyl-2-pyrimidinyl]amino}phenyl)-N'-(2-fluorophenyl)urea](/img/structure/B5295577.png)

![N-ethyl-N-(2-hydroxyethyl)-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5295581.png)
![3-[(dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol](/img/structure/B5295589.png)
![3-imino-3-(4-morpholinyl)-2-[(2-nitrophenyl)hydrazono]propanenitrile](/img/structure/B5295596.png)


![5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B5295606.png)
![methyl 2-({[(3-methylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5295618.png)
![isopropyl 1-(2-methoxyethyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5295625.png)
![ethyl {[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5295646.png)